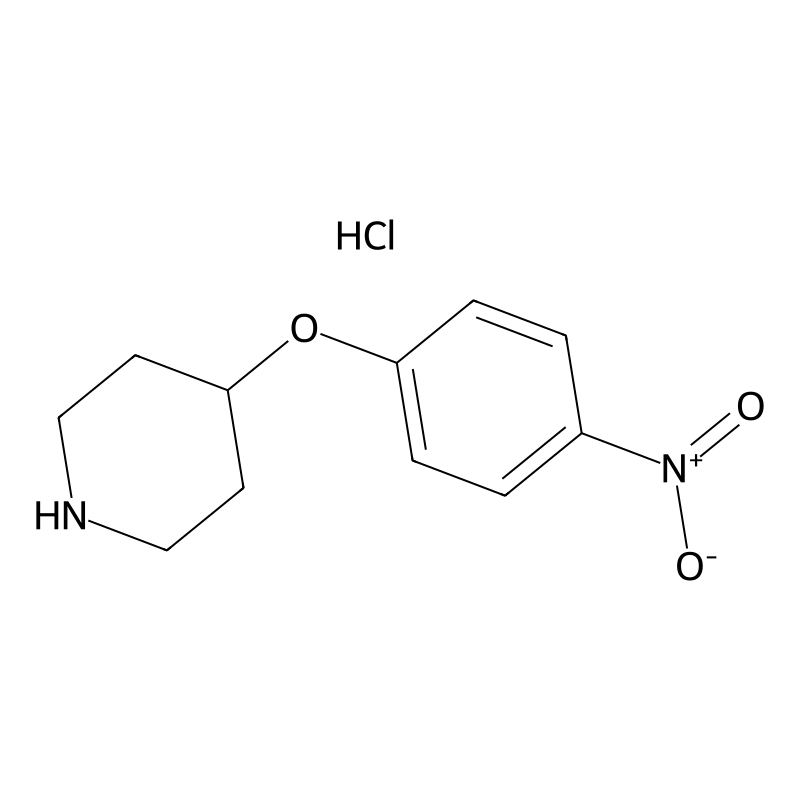

4-(4-Nitrophenoxy)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Drug Design and Synthesis

Field: Pharmaceutical Chemistry

Application Summary: Piperidines, including 4-(4-Nitrophenoxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application in the Development of Antioxidants, Contrast Agents, and Radical Polymerizers

Field: Organic Chemistry

Application Summary: Piperidine nitroxyl radicals, known for their paramagnetic nature, are studied for their stability towards reductants like AsA (ascorbic acid). These studies are crucial for developing new antioxidants, contrast agents, and radical polymerizers.

4-(4-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 258.70 g/mol. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a piperidine ring substituted with a nitrophenoxy group, enhancing its potential for various applications in medicinal chemistry and biochemistry.

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's biological activity.

- Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to form salts or other derivatives.

4-(4-Nitrophenoxy)piperidine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential:

- Antimicrobial Properties: Some derivatives of piperidine are known to exhibit antimicrobial effects, and this compound may share similar properties.

- CNS Activity: Compounds containing piperidine rings often interact with central nervous system receptors, suggesting potential applications in treating neurological disorders.

- Proteomics Research: It is utilized in proteomics studies, indicating its relevance in biochemical research .

The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves the following steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.

- Substitution Reaction: The nitrophenoxy group is introduced via electrophilic aromatic substitution or nucleophilic attack on a suitable nitrophenol derivative.

- Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

This compound finds applications in various fields:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases.

- Biochemical Research: Used as a reagent in proteomics and other biochemical assays.

- Material Science: Potentially applicable in creating functional materials due to its unique chemical properties.

Studies on interaction profiles indicate that 4-(4-Nitrophenoxy)piperidine hydrochloride may interact with several biological targets:

- Receptor Binding Studies: Investigations into its binding affinity to neurotransmitter receptors could provide insights into its CNS-related activities.

- Enzyme Inhibition Assays: Potential inhibition of specific enzymes relevant to disease pathways has been explored, indicating its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(4-Nitrophenoxy)piperidine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | 1189653-33-5 | Contains a fluorine substituent |

| 4-(4-Nitrophenyl)piperidine hydrochloride | 883194-93-2 | Lacks the oxygen bridge |

| 4-(2-Methyl-4-nitrophenoxy)piperidine hydrochloride | Not available | Contains a methyl group |

Uniqueness

The uniqueness of 4-(4-Nitrophenoxy)piperidine hydrochloride lies in its specific substitution pattern on the piperidine ring and its potential dual role as both a pharmacological agent and a biochemical tool. Its ability to undergo various chemical transformations while maintaining biological activity distinguishes it from other similar compounds.